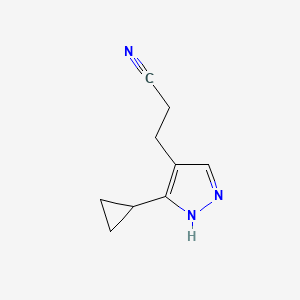

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile

Vue d'ensemble

Description

3-(3-Cyclopropyl-1H-pyrazol-4-yl)propanenitrile (3-CPPN) is an organic compound with a wide range of uses in scientific research. It is a versatile molecule with a variety of properties that make it useful for a variety of applications.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives, including compounds related to 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile, are used in the synthesis of various heterocyclic compounds. These derivatives are known to react with different nitrogen nucleophiles, leading to the formation of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. The versatility of these reactions is fundamental in the field of synthetic organic chemistry, enabling the creation of structurally diverse molecules with potential applications in pharmaceuticals and materials science (Dawood, Farag, & Ragab, 2004).

Catalytic Applications

Recent studies have highlighted the use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles for catalyzing the synthesis of complex organic compounds, including those derived from this compound. This catalytic system exhibits high efficiency and can be reused multiple times without significant loss of performance. Such catalysts are significant in green chemistry, offering a more sustainable and environmentally friendly approach to chemical synthesis (Zhang et al., 2016).

Advanced Synthesis Techniques

The use of advanced techniques like microwave irradiation in the synthesis of complex organic molecules, including those derived from this compound, has been reported. These methods typically offer advantages such as shorter reaction times, higher yields, and simpler purification processes. The use of microwave irradiation in organic synthesis represents a significant advancement in the field, aligning with the principles of green chemistry and process efficiency (Majidi Arlan et al., 2020).

Medicinal Chemistry

The incorporation of cyclopropyl groups into medicinal compounds is a common strategy to enhance their biological activity and metabolic stability. Although the compounds specifically derived from this compound might not have been directly mentioned in medicinal contexts, the general framework of cyclopropyl-containing compounds plays a significant role in drug design and development (Gagnon et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to target the calcium/calmodulin-dependent protein kinase type ii subunit beta . This protein plays a crucial role in various cellular functions, including cell division and signal transduction.

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

Given the potential target of this compound, it could be involved in pathways related to cell division and signal transduction .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its potential target, it could influence cellular processes such as cell division and signal transduction .

Propriétés

IUPAC Name |

3-(5-cyclopropyl-1H-pyrazol-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-1-2-8-6-11-12-9(8)7-3-4-7/h6-7H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBGNLWYQUTNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)

![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)

![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)

![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)

![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)

![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)